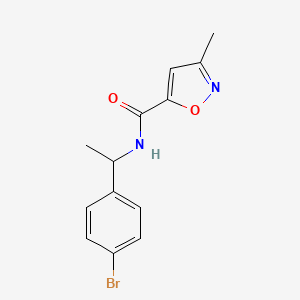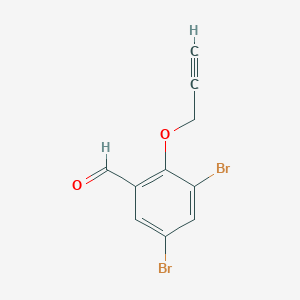
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H6Br2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms and a prop-2-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the bromination of 2-(prop-2-yn-1-yloxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: 3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The prop-2-yn-1-yloxy group can participate in covalent bonding with target molecules, while the bromine atoms can enhance the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-4-(prop-2-yn-1-yloxy)benzaldehyde
- 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene
- 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
Uniqueness
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the specific positioning of the bromine atoms and the prop-2-yn-1-yloxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H6Br2O2 |
|---|---|
Poids moléculaire |
317.96 g/mol |
Nom IUPAC |
3,5-dibromo-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H6Br2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h1,4-6H,3H2 |
Clé InChI |
ZRXDFPMUWRDHKB-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=C(C=C(C=C1Br)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



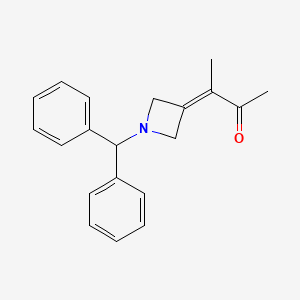
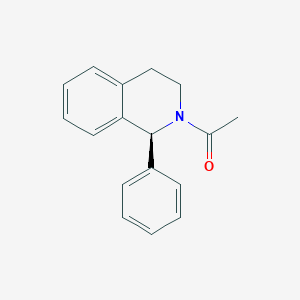
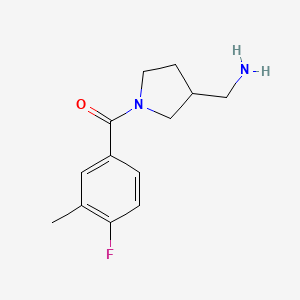
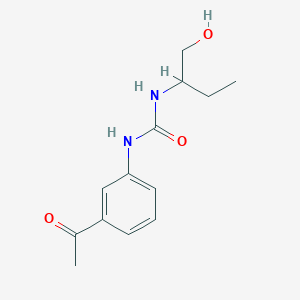
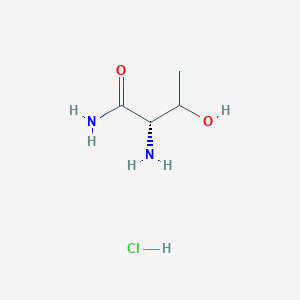
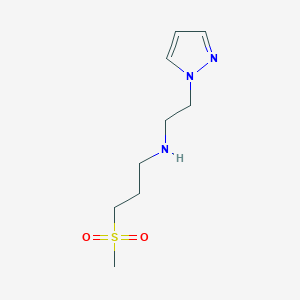
![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
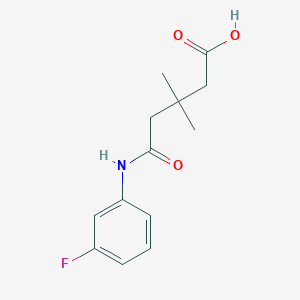
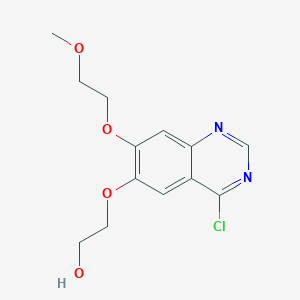
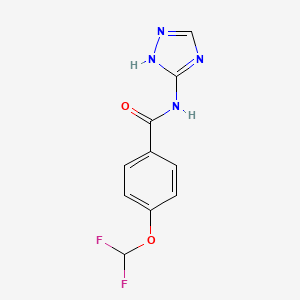
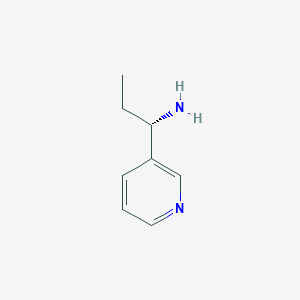
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
